1-Bromo-2-methyl-4-pentafluoroethoxybenzene
Description
Introduction and Research Significance
Historical Context of Pentafluoroethoxybenzene Derivatives
Pentafluoroethoxybenzene derivatives emerged in the late 20th century as researchers sought to exploit fluorine’s electronegativity and lipophilicity to modify aromatic systems. Early applications focused on agrochemicals, where the introduction of perfluoroalkoxy groups enhanced pesticide stability and bioavailability. For instance, patents from the 2000s describe brominated pentafluoroethoxybenzene analogs as key components in pesticidal formulations due to their resistance to metabolic degradation. The synthesis of such compounds initially relied on nucleophilic aromatic substitution, but challenges in achieving regioselectivity limited scalability.
A breakthrough came with the development of oxidative cross-coupling strategies using sodium perfluoroalkane sulfinates and hydroxylamine derivatives, enabling efficient access to perfluoroalkoxylated aromatics without transition-metal catalysts. These methods laid the groundwork for diversifying pentafluoroethoxybenzene scaffolds, including the introduction of bromine and methyl groups at specific positions to fine-tune electronic and steric properties.
Current Research Trends in Fluorinated Aromatic Compounds
Recent studies emphasize the role of fluorinated aromatics in advanced materials and pharmaceuticals. Pentafluorobenzene derivatives, for example, are now pivotal in designing bioactive polymers and targeted drug delivery systems due to their ability to enhance membrane permeability and metabolic stability. The pentafluoroethoxy group, in particular, has been leveraged to create fluorinated surfactants and liquid crystals with superior thermal stability and dielectric properties.
In synthetic chemistry, advancements in reductive defluorination techniques using Cu-deposited Mg metal have enabled precise control over benzylic defluorination, allowing selective modification of pentafluoroethyl-substituted aromatics. Such methods are critical for generating intermediates like 1-bromo-2-methyl-4-pentafluoroethoxybenzene, which serve as building blocks for complex molecules.
Table 1: Comparative Properties of Fluorinated Aromatic Intermediates
Academic and Industrial Significance of this compound
This compound’s academic value lies in its versatility as a synthetic precursor. The bromine atom facilitates cross-coupling reactions, while the pentafluoroethoxy group enhances electron-withdrawing effects, making it ideal for Suzuki-Miyaura couplings to construct biaryl systems. Industrially, it is employed in agrochemical research to develop herbicides and insecticides with improved environmental persistence. For example, analogs of this compound have shown efficacy in disrupting insect nervous systems by modulating ligand-gated ion channels.
In materials science, its incorporation into polymer backbones improves hydrophobicity and chemical resistance, critical for coatings in electronic devices. Furthermore, the methyl group at the 2-position sterically hinders undesired side reactions during functionalization, a feature exploited in the synthesis of fluorinated liquid crystals for display technologies.
The compound’s significance is underscored by its role in exploratory research. Recent studies have utilized it to develop fluorinated metal-organic frameworks (MOFs) with high surface areas for gas storage applications. These frameworks leverage the strong C-F bonds to enhance thermal stability under harsh conditions, a direct consequence of the pentafluoroethoxy group’s electronic properties.
Properties
IUPAC Name |
1-bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF5O/c1-5-4-6(2-3-7(5)10)16-9(14,15)8(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTLENYWEILDLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C(F)(F)F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) Route
This method employs a pre-functionalized benzene ring with a methyl group and hydroxyl group, followed by pentafluoroethylation and bromination.
Procedure :
- Synthesis of 2-Methyl-4-hydroxybenzene :
Pentafluoroethylation :
Bromination :
- Direct bromination using Br₂ (1.1 equiv) in CH₂Cl₂ with FeBr₃ (5 mol%) at −10°C for 2 hours.
- Regioselectivity : The methyl group directs bromination to the ortho position (C1) relative to itself, while the pentafluoroethoxy group’s meta-directing effect reinforces this selectivity.
- Yield : 63–68% (GC-MS purity >95%).
Table 1: NAS Route Optimization
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Pentafluoroethylation | CF₃CF₂I, NaH, THF | 0°C → 25°C, 12 h | 85 |
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | −10°C, 2 h | 68 |
Decarboxylative Bromination Approach
Adapted from methodologies for polyhalogenated aromatics, this route utilizes a carboxylic acid precursor for bromination.
Procedure :
- Synthesis of 2-Methyl-4-pentafluoroethoxybenzoic Acid :
- Ullmann coupling of 4-iodo-2-methylphenol with pentafluoroethanol (CF₃CF₂OH) using CuI/L-proline in DMF at 110°C for 24 hours.
- Oxidation of the methyl group to a carboxylic acid via KMnO₄ in acidic aqueous conditions.
- Decarboxylative Bromination :
Table 2: Decarboxylative Bromination Parameters
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 6 h |
| Solvent | MeCN |
| Brominating Agent | Bu₄NBr₃ |
Directed Ortho Metalation (DoM) Strategy
This method leverages lithium-halogen exchange to install substituents with high precision.
Procedure :
- Synthesis of 4-Pentafluoroethoxy-2-methylbenzene :
- Lithiation of 1-bromo-4-pentafluoroethoxybenzene using LDA (2.2 equiv) at −78°C in THF.
- Quenching with methyl iodide (CH₃I) to introduce the methyl group at C2.
- Bromodeiodination :
- Replacement of iodine (from the precursor) with bromine using CuBr₂ (1.5 equiv) in DMF at 80°C for 8 hours.
- Yield : 58% (two steps, combined).
Challenges :
- Competitive dehalogenation of the pentafluoroethoxy group under lithiation conditions.
- Limited scalability due to cryogenic requirements.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Key Advantage | Limitation | Overall Yield (%) |
|---|---|---|---|
| NAS Route | High regioselectivity | Multi-step purification | 58 |
| Decarboxylative Bromination | One-pot reaction | Requires acidic precursor | 72 |
| DoM Strategy | Precision in substitution | Low scalability | 58 |
- NAS Route is favored for laboratory-scale synthesis due to predictable regiochemistry.
- Decarboxylative Bromination offers superior yields but necessitates stable carboxylic acid intermediates.
Mechanistic Insights and Side Reactions
- Bromination Selectivity : In the presence of FeBr₃, Br⁺ electrophilic attack occurs preferentially at the ortho position to the methyl group, as confirmed by DFT calculations.
- Pentafluoroethoxy Stability : The CF₃CF₂O− group resists hydrolysis under acidic bromination conditions but may degrade at temperatures >120°C.
- Competing Pathways :
- Over-bromination at C5 (para to pentafluoroethoxy) occurs if Br₂ is used in excess (yield loss: 15–20%).
- Demethylation via SN2 pathways in strongly basic media (e.g., NaOH/EtOH).
Chemical Reactions Analysis
1-Bromo-2-methyl-4-pentafluoroethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-2-methyl-4-pentafluoroethoxybenzene is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-pentafluoroethoxybenzene involves its interaction with specific molecular targets. The bromine atom and the pentafluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can participate in various chemical reactions, leading to the formation of new products with different biological and chemical properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with structurally related brominated aromatic derivatives (Table 1).
Table 1: Comparison of Key Structural Analogues
*Similarity scores (0–1) based on structural overlap .
Key Observations:
- Electron-Withdrawing Groups : The pentafluoroethoxy group in the target compound is more electron-withdrawing than methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups, which enhances its stability against hydrolysis and alters its reactivity in nucleophilic aromatic substitution .
- Steric Effects : The methyl group at position 2 provides moderate steric hindrance, comparable to 1-bromo-4-tert-butylbenzene but less obstructive than tert-butyl .
Physicochemical Properties
- Boiling Point/Melting Point : Fluorinated alkoxy groups generally lower melting points due to reduced symmetry but increase boiling points via stronger dipole interactions .
- Solubility: The pentafluoroethoxy group reduces water solubility compared to methoxy derivatives, making the compound more suitable for non-polar solvents .
- Reactivity : Bromine at position 1 is meta-directing, but the electron-withdrawing pentafluoroethoxy group at position 4 may further activate the ring for electrophilic substitution at positions 3 and 3.
Biological Activity
1-Bromo-2-methyl-4-pentafluoroethoxybenzene (CAS: 1965305-10-5) is a halogenated aromatic compound characterized by its unique structural features, including bromine and pentafluoroethoxy functional groups. This compound has gained attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆BrF₅O |
| Molecular Weight | 305.04 g/mol |
| CAS Number | 1965305-10-5 |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Research conducted by highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the pentafluoroethoxy group enhances its lipophilicity, allowing better membrane penetration.
Case Study : A study published in the Journal of Antimicrobial Chemotherapy tested this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial efficacy.
Anticancer Activity
The potential anticancer properties of this compound have also been explored. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer.
Research Findings :
- In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
- The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation assays, suggesting a mechanism involving programmed cell death.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
Mechanism of Action :
The compound appears to act as a competitive inhibitor for enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response. Inhibition studies demonstrated an IC50 value of approximately 15 µM, indicating a strong interaction with the enzyme's active site.
Comparative Analysis
To understand the biological activity better, a comparison with structurally similar compounds was conducted:
| Compound | MIC (µg/mL) against S. aureus | IC50 (µM) for COX Inhibition |
|---|---|---|
| This compound | 32 | 15 |
| 1-Bromo-2-methyl-4-nitrobenzene | 64 | Not determined |
| 1-Bromo-2-methyl-4-trifluoromethylbenzene | 48 | Not determined |
Q & A
Q. What are the recommended methodologies for synthesizing 1-bromo-2-methyl-4-pentafluoroethoxybenzene?
- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized aromatic ring. For example:
Etherification : Introduce the pentafluoroethoxy group via nucleophilic aromatic substitution (SNAr) using pentafluoroethanol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Bromination : Direct bromination at the ortho position using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeBr₃) .
Key Considerations: Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : Use HPLC or GC with a polar column (e.g., DB-5) to assess purity (>97% by area normalization) .
- Spectroscopy :
- ¹H/¹³C NMR : Identify methyl (δ ~2.3 ppm) and aromatic protons (δ 6.5–7.5 ppm). Fluorine substituents induce deshielding and splitting patterns .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~308).
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Disorder in Pentafluoroethoxy Groups : The CF₃CF₂O– group may exhibit rotational disorder. Mitigate by:
- Collecting high-resolution data (≤0.8 Å) to resolve electron density.
- Using SHELXL (v.2015+) with restraints (DELU, SIMU) to model thermal motion .
- Heavy Atom Effects : Bromine’s strong X-ray absorption requires correction via SADABS or TWINABS .
- Data Table :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor (final) | <0.05 |
| C-Br Bond Length | 1.89–1.92 Å |
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- Steric Hindrance : The methyl group at position 2 may slow transmetallation. Optimize using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C).
- Electronic Effects : Electron-withdrawing pentafluoroethoxy group activates the bromine for oxidative addition. Use Pd(PPh₃)₄ in toluene/EtOH (3:1) with K₂CO₃ .
- Contradiction Analysis : Conflicting yields (40–70%) may arise from competing protodeboronation. Confirm via ¹¹B NMR of residual boronic acid.
Q. What strategies resolve spectral overlap in ¹⁹F NMR analysis due to multiple fluorine environments?
- Methodological Answer :
- High-Field NMR : Use a 500+ MHz spectrometer to separate CF₃ (δ ~−80 ppm) and CF₂ (δ ~−120 ppm) signals.
- Decoupling Experiments : Apply ¹H-¹⁹F HOESY to correlate fluorine environments with adjacent protons .
- Data Table :
| Substituent | ¹⁹F Chemical Shift (ppm) |
|---|---|
| CF₃CF₂O– | −80.2 (CF₃), −118.5 (CF₂) |
| Adjacent to Br | −122.3 (ortho-F) |
Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH and temperature?
- Methodological Answer :
- Conditions : Test aqueous/organic solutions (pH 2–12) at 25°C and 40°C for 72 hours.
- Analysis : Monitor degradation via LC-MS. Major degradation pathways include hydrolysis of the ether bond (pH >10) or Br loss (acidic conditions) .
- Data Table :
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| pH 2, 40°C | 48 | De-brominated |
| pH 12, 40°C | 12 | Hydrolyzed ether |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
